![molecular formula C19H27N3O4S B5566485 2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)

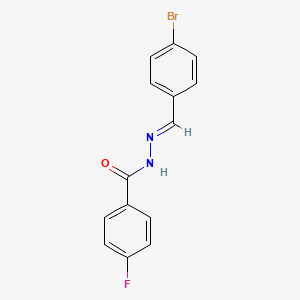

2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decan-3-one.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

The compound and its derivatives have been evaluated for their pharmacological properties, particularly focusing on their potential as κ-opioid receptor (KOR) antagonists. Studies have shown these compounds to exhibit high affinity for human, rat, and mouse KORs, with significant selectivity over μ-opioid receptors (MORs). These findings suggest their potential application in treating depression and addiction disorders, as evidenced by their efficacy in various in vivo assays, including antidepressant-like efficacy in mouse forced-swim tests and attenuation of stress-induced behaviors in social defeat stress assays (Grimwood et al., 2011).

Antiviral Activity

Research into the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has revealed their effectiveness against human coronavirus and influenza virus. Specific substitutions at C-2 and C-8 have been identified to inhibit coronavirus replication, highlighting the therapeutic potential of these scaffolds in antiviral drug development. The most active compounds demonstrated comparable efficacy to known coronavirus inhibitors, underscoring the versatility and relevance of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold in developing novel antiviral agents (Çağla Begüm Apaydın et al., 2019).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of spiro thiazolinone derivatives, including 4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one, have been explored. These compounds have shown promising results in inhibiting the growth of various pathogenic bacteria and fungi. The synthesis of these derivatives involves facile heterocyclization reactions, leading to bioactive fused heterocyclic compounds with potential therapeutic applications (P. N. Patel & Y. Patel, 2015).

Chemical Stability and Reactivity

Studies on the chemical stability and reactivity of 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium chlorides and arylsulfonates have provided insights into their thermodynamic preferences and potential for synthesizing novel compounds. These investigations offer a theoretical basis for understanding the reactions involved in producing these derivatives, which could aid in the development of new chemical entities with specific pharmacological activities (E. Yergaliyeva et al., 2022).

Synthesis and Characterization

The synthesis and characterization of adamantane-isothiourea hybrid derivatives, including those with morpholine and phenylpiperazine moieties, have been conducted to assess their antimicrobial and hypoglycemic activities. These studies have demonstrated the potential of such derivatives in treating microbial infections and managing diabetes, highlighting the diverse therapeutic applications of compounds related to 2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one (L. H. Al-Wahaibi et al., 2017).

Eigenschaften

IUPAC Name |

2-benzyl-8-morpholin-4-ylsulfonyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c23-18-14-19(16-20(18)15-17-4-2-1-3-5-17)6-8-21(9-7-19)27(24,25)22-10-12-26-13-11-22/h1-5H,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXGZNGXMNTQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5566515.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)